5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCCKFUXAQCXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the isoxazole ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the cyclopentyl group: This step may involve the reaction of a cyclopentyl derivative with the isoxazole intermediate.
Final coupling: The furan and isoxazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Substitution reactions might occur at the furan or isoxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit anticancer properties. Specifically, compounds similar to 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies suggest that isoxazole derivatives can modulate pathways involved in cancer cell proliferation and survival, making them potential candidates for cancer therapy .
Neuropharmacological Effects
Compounds with similar structural motifs have been shown to interact with the GABAergic system, which is crucial for neurological function. The ability of these compounds to enhance GABA receptor activity suggests potential applications in treating neurological disorders such as anxiety and epilepsy .
Catalytic Reactions
The incorporation of furan and isoxazole moieties in organic synthesis has been explored for their catalytic properties. These compounds can serve as precursors or catalysts in various organic transformations, including cross-coupling reactions and cycloaddition processes. Their unique structural features allow for the development of novel synthetic methodologies .
Biomass Conversion
Recent studies have highlighted the integration of biomass catalytic conversion techniques with organic synthesis involving furan derivatives. This approach not only enhances the efficiency of chemical processes but also contributes to sustainable chemistry by utilizing renewable resources .
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of these compounds as anticancer agents .
Neuropharmacological Research
Another investigation focused on the neuropharmacological properties of isoxazole derivatives, revealing their effectiveness in enhancing GABA receptor-mediated neurotransmission. This study provides insights into their potential use as anxiolytics or anticonvulsants .
Mechanism of Action
The mechanism of action for 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Isoxazole/Oxadiazole Derivatives
Key Observations:
Core Heterocycle: The target compound’s isoxazole core differs from LMM11’s 1,3,4-oxadiazole, which may influence electron distribution and binding affinity.
Substituent Effects: The 1-hydroxycyclopentylmethyl group in the target compound contrasts with LMM11’s cyclohexyl(ethyl)sulfamoyl and ’s methylpyrazole-oxadiazole. These substituents modulate steric bulk, lipophilicity, and hydrogen-bonding capacity, critical for target engagement . Ranitidine-related compounds () share the furan motif but incorporate dimethylamino or nitroacetamide groups, emphasizing structural diversity within furan-based therapeutics .
Bioactivity: LMM11 and LMM5 () exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s furan-isoxazole scaffold may similarly target redox enzymes .
Pharmacokinetic and Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Metabolic Stability : The carboxamide linkage may resist hydrolysis better than ester-containing analogs (e.g., ranitidine derivatives), as seen in ’s stable isoxazole-carboxamide structure .
Biological Activity
5-(Furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide, with the CAS number 1216704-48-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
The molecular formula of this compound is C14H16N2O4, with a molecular weight of 276.29 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1216704-48-1 |
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.29 g/mol |
Isoxazole derivatives are recognized for their multifaceted biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific mechanisms of action for this compound are still under investigation; however, insights can be drawn from related compounds.
Cytotoxicity Studies
Research has indicated that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have shown that they induce apoptosis and cell cycle arrest by modulating the expression of key regulatory proteins such as Bcl-2 and p21 .
In a study involving other isoxazole derivatives, compounds demonstrated significant cytotoxicity against human promyelocytic leukemia cells (HL-60), with IC50 values ranging from 86 to 755 µM. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of cell cycle inhibitors .
Anti-Cancer Activity
A notable study examined the effects of a related isoxazole derivative on prostate cancer cells. The compound exhibited potent androgen receptor antagonism, which is critical in the treatment of AR-dependent cancers such as prostate cancer. The study reported that these compounds inhibited cell proliferation effectively while demonstrating a favorable safety profile .
Anti-inflammatory Effects
Another investigation into isoxazole derivatives highlighted their selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. Compounds similar to this compound were shown to possess anti-inflammatory properties through selective COX inhibition .
Research Findings
Table 1: Summary of Biological Activities of Isoxazole Derivatives
| Activity Type | Related Compounds | Observed Effects | IC50 Values |
|---|---|---|---|
| Cytotoxicity | Various isoxazoles | Induced apoptosis in HL-60 cells | 86 - 755 μM |
| Anti-cancer | Androgen receptor modulators | Inhibited proliferation in prostate cancer cells | Not specified |
| Anti-inflammatory | Selective COX inhibitors | Reduced inflammation in preclinical models | IC50 ~ 0.95 µM |
Q & A
Q. SAR Insights :
- Hydrophobic Groups (e.g., trifluoromethylphenyl) enhance target binding but reduce solubility (LogP increases by 1.5) .
- Hydroxyl Groups : Improve solubility (e.g., -OH on cyclopentyl lowers LogP by 0.3) but may reduce membrane permeability .
- Heterocycles : Furan vs. thiophene alters π-π stacking in kinase binding pockets .
Advanced: How should researchers address contradictions in reported biological data for structurally similar compounds?
Answer:
Common Contradictions :
- Antimicrobial Activity : Discrepancies in MIC values (e.g., 5 µM vs. 50 µM for E. coli) .
Resolution Strategies :
Assay Standardization :
Purity Verification : HPLC-MS to rule out impurities (>98% purity required) .
Control Compounds : Compare with reference drugs (e.g., ciprofloxacin for antimicrobial assays) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at -20°C, away from light .
Advanced: What computational methods can prioritize derivatives for synthesis based on predicted ADMET properties?
Answer:
ADMET Prediction Tools :
- SwissADME : Predict LogP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- ProTox-II : Estimate toxicity (e.g., LD₅₀ > 300 mg/kg suggests low acute toxicity) .
Optimization Criteria :
- Solubility : Introduce polar groups (e.g., -OH, -NH₂) while maintaining LogP ≤ 3 .
- Metabolic Stability : Avoid ester groups prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
